molecular formula C10H9F3O3 B3097409 3-Ethoxy-5-(trifluoromethyl)benzoic acid CAS No. 1310416-50-2

3-Ethoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B3097409
CAS No.: 1310416-50-2
M. Wt: 234.17 g/mol
InChI Key: AHUOFGHTONARKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-(trifluoromethyl)benzoic acid typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the reaction of 3-hydroxy-5-(trifluoromethyl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethoxy or trifluoromethyl groups under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives with new functional groups.

Scientific Research Applications

3-Ethoxy-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)benzoic acid: Lacks the ethoxy group, affecting its reactivity and applications.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, leading to distinct properties and uses.

Uniqueness

3-Ethoxy-5-(trifluoromethyl)benzoic acid is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

3-Ethoxy-5-(trifluoromethyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known for enhancing the biological activity of compounds through increased lipophilicity and metabolic stability. The ethoxy group contributes to the solubility and reactivity of the molecule, making it a candidate for various therapeutic applications.

Property Value
Molecular FormulaC11H10F3O2
Molecular Weight236.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to modulate receptor functions, leading to various biological effects.

  • Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit key enzymes involved in metabolic pathways. For instance, SAR studies indicate that such groups can significantly increase potency against targets like reverse transcriptase and serotonin uptake inhibitors .
  • Receptor Binding : The structural modifications imparted by the ethoxy and trifluoromethyl groups improve binding affinity to receptors involved in neurotransmission, potentially influencing neurological conditions .

Structure-Activity Relationships (SAR)

Research has established that the introduction of a trifluoromethyl group at the para position of aromatic rings markedly increases biological activity compared to non-fluorinated analogs. For example, in studies involving similar compounds, modifications to the aromatic system have led to enhanced potency against various biological targets .

Case Studies

Several studies have explored the pharmacological potential of compounds with similar structures:

  • Antimicrobial Activity : A study demonstrated that derivatives with trifluoromethyl substitutions exhibited significant antimicrobial properties. For instance, a related compound showed MIC values as low as 0.5 µg/mL against resistant strains of bacteria .
  • Anticancer Properties : In vitro studies indicated that compounds with similar functional groups could induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .

Research Findings

Recent findings highlight the importance of trifluoromethylated compounds in drug discovery:

  • In Vivo Efficacy : A compound structurally related to this compound demonstrated over 95% reduction in parasite burden in animal models, indicating strong potential for therapeutic use in infectious diseases .
  • Toxicological Studies : QSAR models have been developed to predict toxicological endpoints for compounds with similar structures, aiding in assessing safety profiles before clinical trials .

Properties

IUPAC Name

3-ethoxy-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-16-8-4-6(9(14)15)3-7(5-8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUOFGHTONARKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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